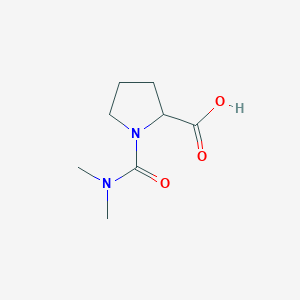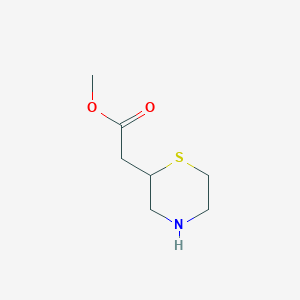
Methyl 2-(thiomorpholin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(thiomorpholin-2-YL)acetate: is a heterocyclic compound with the molecular formula C7H13NO2S It features a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(thiomorpholin-2-YL)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine acts as a nucleophile, attacking the carbon atom of the methyl chloroacetate, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 2-(thiomorpholin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl 2-(thiomorpholin-2-YL)acetate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties. Its structure may allow for interactions with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including as a precursor for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of Methyl 2-(thiomorpholin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in the thiomorpholine ring can form specific interactions with these targets, leading to modulation of their activity. The ester group can also undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects.
類似化合物との比較
Methyl 2-(thiomorpholin-4-YL)acetate: Similar structure but with the thiomorpholine ring substituted at a different position.
Methyl 2-(thiomorpholin-3-YL)acetate hydrochloride: A hydrochloride salt form with a similar structure.
2-Methyl-thiomorpholin-3-one: A related compound with a different functional group.
Uniqueness: Methyl 2-(thiomorpholin-2-YL)acetate is unique due to its specific substitution pattern on the thiomorpholine ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with biological targets, which can lead to different pharmacological effects.
特性
分子式 |
C7H13NO2S |
|---|---|
分子量 |
175.25 g/mol |
IUPAC名 |
methyl 2-thiomorpholin-2-ylacetate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3 |
InChIキー |
XMYGBOSFKQVXOU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CNCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)

![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)
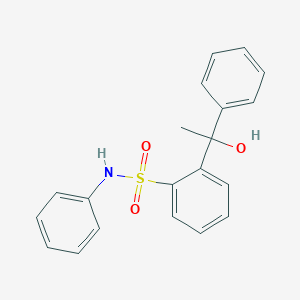

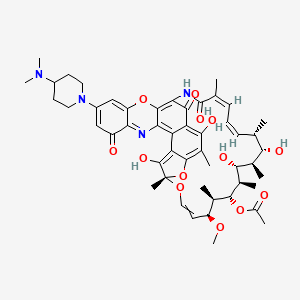
![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
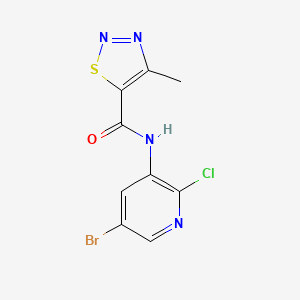
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
